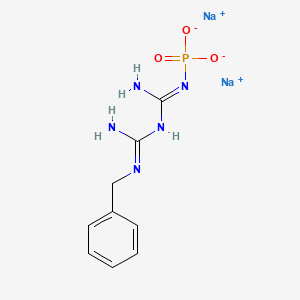
Benfosformin anhydrous
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benfosformin anhydrous, also known as JAV 852, is a phosphorylated biguanide derivative. It has been studied primarily for its potential hypoglycemic and antidiabetic properties. This compound is of interest due to its ability to lower blood glucose levels, making it a candidate for diabetes treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benfosformin anhydrous involves the phosphorylation of a biguanide structure. The general synthetic route includes the reaction of biguanide with a phosphorylating agent under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained to optimize the yield of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous processes. These methods would ensure the consistent quality and purity of the compound. The process would include steps such as purification, crystallization, and drying to obtain the anhydrous form of benfosformin .
化学反応の分析
Types of Reactions
Benfosformin anhydrous can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phosphorylated derivative with additional oxygen atoms, while reduction could result in a simpler biguanide structure .
科学的研究の応用
Benfosformin anhydrous has been explored for various scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of phosphorylated compounds.
Biology: Studied for its effects on cellular metabolism and glucose uptake.
Medicine: Investigated as a potential treatment for diabetes due to its hypoglycemic properties.
作用機序
The mechanism of action of benfosformin anhydrous involves its interaction with cellular pathways that regulate glucose metabolism. It is believed to enhance the activity of insulin receptors, thereby increasing glucose uptake by cells. This leads to a reduction in blood glucose levels. The molecular targets include enzymes involved in the phosphorylation and dephosphorylation of glucose, as well as transport proteins that facilitate glucose entry into cells .
類似化合物との比較
Similar Compounds
Metformin: Another biguanide derivative used as a first-line treatment for type 2 diabetes.
Phenformin: A biguanide that was withdrawn from the market due to its association with lactic acidosis.
Buformin: Similar to phenformin, but with a slightly different chemical structure and risk profile.
Uniqueness of Benfosformin Anhydrous
This compound is unique due to its phosphorylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other biguanides. This structural difference could potentially result in a more favorable safety profile and efficacy in lowering blood glucose levels .
特性
CAS番号 |
35282-33-8 |
|---|---|
分子式 |
C9H12N5Na2O3P |
分子量 |
315.18 g/mol |
IUPAC名 |
disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine |
InChI |
InChI=1S/C9H14N5O3P.2Na/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;/q;2*+1/p-2 |
InChIキー |
UGIKRUGJDZWFGR-UHFFFAOYSA-L |
異性体SMILES |
C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


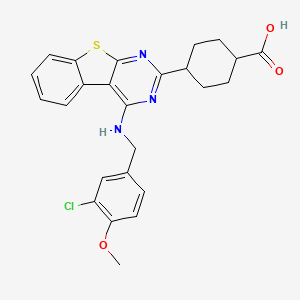
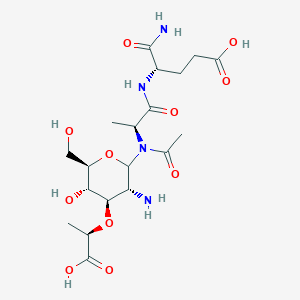
![N-(2,6-Diisopropylphenyl)-N'-[(1-phenylcyclopentyl)methyl]urea](/img/structure/B10826998.png)
![11,13-dimethyl-12-thia-3,4-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene](/img/structure/B10827001.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,4S,6R,7S,8R,9S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827008.png)

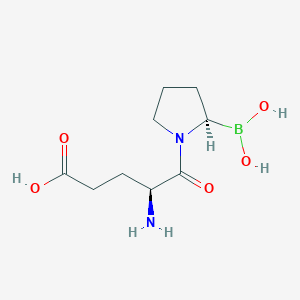
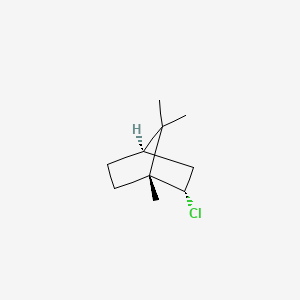
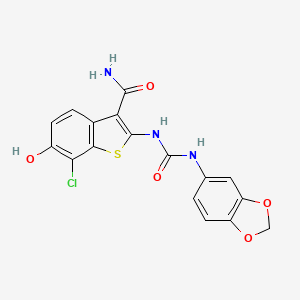
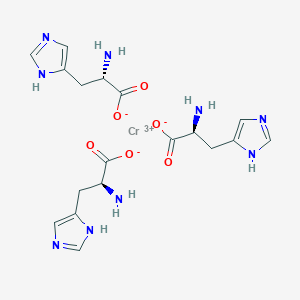
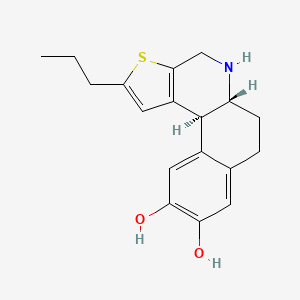
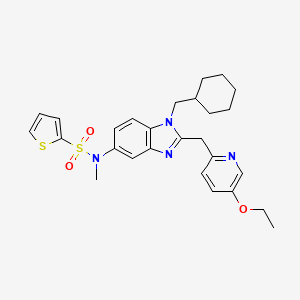
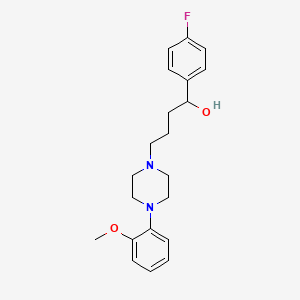
![1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-](/img/structure/B10827064.png)
